Sclarene

Enzymatic diterpene synthesis Terpene synthase specificity Biosynthetic pathway engineering

Sclarene is a bicyclic labdane-type diterpene hydrocarbon with molecular formula C₂₀H₃₂ (MW 272.47 g/mol), characterized by a trans-decalin ring system bearing double bonds at C-8(17), C-13(16), and C-14. It occurs naturally in the foliage and essential oils of multiple plant species including Salvia sclarea (clary sage), Nicotiana glutinosa, and various conifers.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
Cat. No. B1246985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclarene
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C
InChIInChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1
InChIKeyKYLKKZSVPLUGCC-CMKODMSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sclarene (CAS 511-02-4): Procurement-Relevant Properties and Differentiation from Labdane Diterpene Analogs


Sclarene is a bicyclic labdane-type diterpene hydrocarbon with molecular formula C₂₀H₃₂ (MW 272.47 g/mol), characterized by a trans-decalin ring system bearing double bonds at C-8(17), C-13(16), and C-14 [1]. It occurs naturally in the foliage and essential oils of multiple plant species including Salvia sclarea (clary sage), Nicotiana glutinosa, and various conifers [2]. Unlike its hydroxylated congener sclareol (C₂₀H₃₆O₂), sclarene lacks oxygen functionality, resulting in markedly different physicochemical properties including a calculated LogP of 8.59 versus sclareol's lower polarity, and distinct olfactory and performance characteristics in fragrance applications .

Why In-Class Labdane Diterpenes Cannot Simply Substitute for Sclarene in Fragrance and Research Applications


Although sclarene shares a common labdane skeleton with structurally related diterpenes such as sclareol, manool, and biformene, substitution without formulation re-engineering is not scientifically defensible. Critical differentiation arises from the absence of hydroxyl groups in sclarene versus sclareol, which fundamentally alters volatility, substantivity, and olfactory profile [1]. In enzymatic synthesis contexts, the CYC2 enzyme from Kitasatospora griseola exhibits distinct substrate-dependent product partitioning between sclarene and biformene, demonstrating that even minor stereoelectronic variations in starting diphosphates yield divergent diterpene outcomes [2]. Furthermore, sclarene's tissue-specific occurrence in plant sources—detected in Vitex agnus-castus leaves but entirely absent from flowers and fruits—indicates that plant-based sourcing cannot be assumed equivalent across different botanical materials [3].

Sclarene Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data Versus Analogs


Enzymatic Synthesis Specificity: Sclarene Versus Biformene Production from Copalyl Diphosphate

In enzymatic reactions catalyzed by the CYC2 enzyme from Kitasatospora griseola, sclarene is produced as a specific product from copalyl diphosphate (CDP) substrate, whereas alternative substrates ent-CDP, syn-CDP, and tuberculosinyl diphosphate yield biformene and novel diterpenes with buta-1,3-diene moieties instead [1]. This substrate-controlled product partitioning demonstrates that sclarene formation requires CDP specifically, distinguishing it from biformene which arises from stereoisomeric diphosphate substrates [1].

Enzymatic diterpene synthesis Terpene synthase specificity Biosynthetic pathway engineering

Olfactory Profile Differentiation: Sclarene Versus Manool in Fragrance Applications

Comparative GC-MS and olfactory analysis of Nicotiana glutinosa essential oil reveals distinct odor profiles between co-occurring labdane diterpenes. Sclarene is described as woody-type, powerful, green, terpenic, earthy, warm, amber, and clary sage, whereas manool is characterized as delicate, woody, dry-sweet, extremely tenacious with a typical ambergris-like undertone [1]. This olfactory divergence is further supported by Givaudan's technical characterization of sclarene as imparting a strong dry woody note with camphor and warm metallic undertones [2].

Fragrance chemistry Olfactory evaluation Aroma chemical procurement

Fragrance Performance Metrics: Substantivity and Stability Profile of Sclarene

Givaudan's standardized performance testing of sclarene (as 80%/DPG formulation) provides quantitative ratings across multiple fragrance-relevant performance parameters [1]. The material demonstrates maximum rating (★★★★) for burning effectiveness, substantivity on damp surfaces, substantivity on dry surfaces, and bloom in soap, with tenacity on blotter measured at several days [1]. Stability testing across pH ranges shows optimal performance in fabric conditioner (pH 3.5, ★★★★) and shampoo (pH 6, ★★★), with reduced stability in acid cleaner (pH 2, ★) [1].

Fragrance substantivity Perfumery performance Aroma chemical stability

Sustainability and Biodegradability Profile: Sclarene Environmental Fate Characteristics

Sclarene has been characterized for biodegradability according to standardized OECD test guidelines. The material meets the criterion for readily biodegradable classification, having achieved >60% degradation in a ready biodegradation test within 28 days while passing the 10-day window criterion following OECD 301, 310, and equivalent ISO guidelines [1]. Additionally, sclarene is classified as containing ≤50% renewable carbon content under ISO 16128-1 definitions for naturally derived substances [1].

Biodegradability Sustainable chemistry Environmental fate Green procurement

Tissue-Specific Occurrence: Sclarene Detection in Vitex agnus-castus Plant Organs

Supercritical CO₂ extraction and GC-MS analysis of Vitex agnus-castus plant organs revealed differential distribution of sclarene across tissues. Sclarene was detected in leaf volatile concentrates but was entirely absent from flower and fruit samples from the same plant species [1]. This contrasts with other major constituents including α-pinene, sabinene, 1,8-cineole, (E)-caryophyllene, spathulenol, and manool, which were present across all plant organs examined [1].

Phytochemistry Natural product sourcing Botanical extract standardization

GC-MS Identification Reliability: Kovats Retention Index Differentiation

Sclarene has validated Kovats retention indices (RI) that enable reliable identification in complex essential oil matrices where mass spectral similarity alone may be insufficient for definitive compound assignment [1]. Reported RI values include 1967 on DB-5 column [1] and 2399 on RTX-5MS column [2], providing orthogonal identification criteria beyond mass spectral matching. This is particularly relevant given the structural similarity among labdane diterpenes (e.g., sclarene, biformene, manool) where MS fragmentation patterns may exhibit high similarity [2].

Analytical chemistry GC-MS identification Retention index Quality control

Evidence-Based Application Scenarios for Sclarene Procurement and Utilization


Fragrance Formulation: Woody-Amber Modern Perfumery with Metallic Facets

Based on documented olfactory characterization, sclarene is optimally deployed in fragrance compositions requiring a powerful, woody-amber profile with green, terpenic, earthy, and warm metallic undertones [1]. Technical data confirm use levels up to 1% with high substantivity (★★★★ on both damp and dry surfaces), multi-day blotter tenacity, and excellent bloom in soap applications [2]. Formulators should note pH-dependent stability: optimal performance in fabric conditioner (pH 3.5, ★★★★) and shampoo (pH 6, ★★★), with reduced stability in strongly acidic matrices (pH 2, ★) [2].

Natural Product Research and Botanical Extract Standardization

For research involving natural sclarene sourcing, procurement must specify leaf-derived material due to documented tissue-specific occurrence. In Vitex agnus-castus, sclarene is present exclusively in leaf tissue and absent from flower and fruit extracts [3]. This distribution pattern necessitates leaf-specific harvesting and extraction protocols. Researchers should verify sclarene content via GC-MS using established Kovats retention indices (RI = 1967 on DB-5; RI = 2399 on RTX-5MS) to confirm identity beyond mass spectral similarity [4].

Enzymatic Diterpene Synthesis and Biosynthetic Pathway Engineering

In enzymatic synthesis applications, sclarene production requires copalyl diphosphate (CDP) as the specific substrate for CYC2 enzyme from Kitasatospora griseola [5]. Researchers engineering sclarene biosynthetic pathways must incorporate CDP-generating enzymes; substitution with stereoisomeric diphosphates (ent-CDP, syn-CDP) will yield biformene and related diterpenes rather than sclarene [5]. This substrate specificity is critical for experimental design and for interpreting enzymatic product profiles in diterpene synthase characterization studies.

Sustainable Fragrance Ingredient Procurement with Environmental Documentation

For procurement in regulated markets or sustainability-focused supply chains, sclarene offers documented environmental fate characterization including ready biodegradability certification (>60% degradation within 28 days per OECD 301/310 guidelines) and renewable carbon content classification (≤50% under ISO 16128-1) [2]. These data support compliance with environmental regulations and corporate sustainability reporting requirements, distinguishing sclarene from diterpene analogs lacking equivalent biodegradability documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sclarene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.